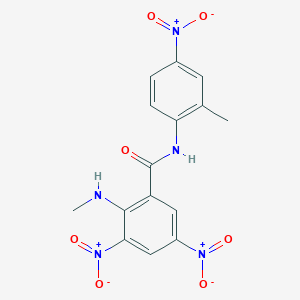
2-(methylamino)-N-(2-methyl-4-nitrophenyl)-3,5-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylamino)-N-(2-methyl-4-nitrophenyl)-3,5-dinitrobenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple nitro groups and a benzamide core, making it a subject of interest for researchers in chemistry, biology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-N-(2-methyl-4-nitrophenyl)-3,5-dinitrobenzamide typically involves multi-step organic reactions. The process begins with the nitration of a suitable aromatic precursor to introduce nitro groups at specific positions. This is followed by amination and acylation reactions to form the final benzamide structure. Common reagents used in these reactions include nitric acid, sulfuric acid, methylamine, and acyl chlorides. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient handling of reagents and the control of reaction parameters. The use of catalysts and automated monitoring systems further enhances the production efficiency and consistency of the compound.
化学反応の分析
Types of Reactions
2-(methylamino)-N-(2-methyl-4-nitrophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
2-(methylamino)-N-(2-methyl-4-nitrophenyl)-3,5-dinitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(methylamino)-N-(2-methyl-4-nitrophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro groups and the benzamide core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
2-(methylamino)-N-(2-methyl-4-nitrophenyl)-3,5-dinitrobenzamide can be compared with other similar compounds, such as:
2-(methylamino)-N-(2-methyl-4-nitrophenyl)-benzamide: Lacks the additional nitro groups, resulting in different chemical and biological properties.
N-(2-methyl-4-nitrophenyl)-3,5-dinitrobenzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C15H13N5O7 |
|---|---|
分子量 |
375.29 g/mol |
IUPAC名 |
2-(methylamino)-N-(2-methyl-4-nitrophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H13N5O7/c1-8-5-9(18(22)23)3-4-12(8)17-15(21)11-6-10(19(24)25)7-13(20(26)27)14(11)16-2/h3-7,16H,1-2H3,(H,17,21) |
InChIキー |
RRJKATUCNOCGIZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-diphenyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15154013.png)
![4-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}benzoic acid](/img/structure/B15154023.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,6-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B15154036.png)
![Ethyl 5-{[(3-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154041.png)
![11-ethyl-5-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B15154046.png)
![7-[(4-bromophenyl)carbonyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B15154051.png)
![N-(4-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanamide](/img/structure/B15154058.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B15154063.png)
![1-[(2R,3S,4S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B15154071.png)
![N-(4-methylbenzyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15154076.png)
![1-[(2-Bromophenyl)methyl]-4-cycloheptylpiperazine](/img/structure/B15154082.png)
![N-(4-fluorobenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15154087.png)

![10-(4-fluorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15154100.png)
